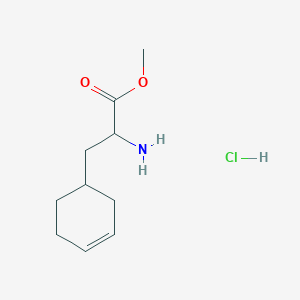
Methyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2. It is a derivative of amino acids and features a cyclohexene ring, making it an interesting subject for various chemical and biological studies.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Methyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of cyclohexene derivatives on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
In medicine, derivatives of this compound could potentially be explored for their pharmacological properties. Research may focus on their efficacy as therapeutic agents or their role in drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and other materials. Its unique properties make it valuable for developing new industrial processes and products.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohex-3-en-1-ylamine and methyl acrylate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the amine to the acrylate.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Employing continuous flow systems to ensure consistent quality and yield.
Purification: Implementing purification techniques such as crystallization or chromatography to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of cyclohex-3-en-1-one derivatives.
Reduction: Formation of cyclohex-3-en-1-ylmethanol.
Substitution: Formation of various substituted cyclohexene derivatives.
Mecanismo De Acción
The mechanism by which Methyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclohexene ring and amino acid moiety allow it to bind to specific sites, influencing biochemical pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-3-(cyclohexyl)propanoate hydrochloride: Lacks the double bond in the cyclohexene ring.
Methyl 2-amino-3-(phenyl)propanoate hydrochloride: Contains a phenyl ring instead of a cyclohexene ring.
Methyl 2-amino-3-(cyclopentyl)propanoate hydrochloride: Features a cyclopentyl ring instead of a cyclohexene ring.
Uniqueness
Methyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride is unique due to the presence of the cyclohexene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and makes it a valuable subject for research and application.
Propiedades
IUPAC Name |
methyl 2-amino-3-cyclohex-3-en-1-ylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-3,8-9H,4-7,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISZHYXULFIQJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCC=CC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
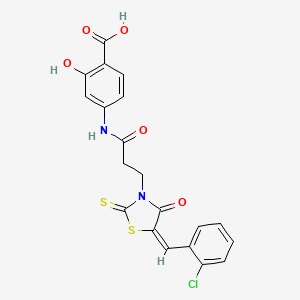
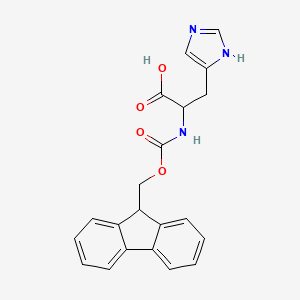
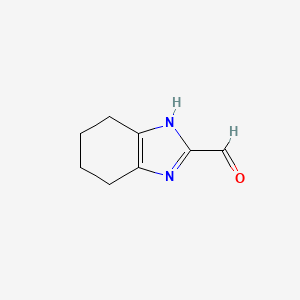
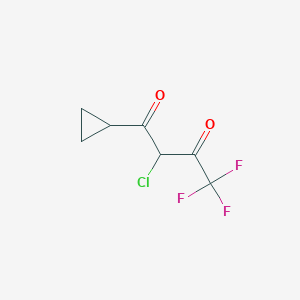
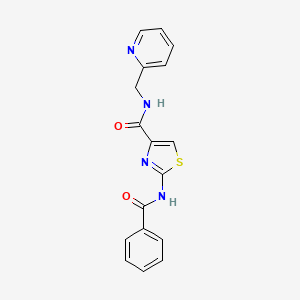
![1-{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}-3-phenylprop-2-yn-1-ol](/img/structure/B2687453.png)
![[1-(2-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2687454.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2687455.png)
![tert-butyl N-[2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2687456.png)
![3-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]-1-phenylurea](/img/structure/B2687457.png)
![2-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2687458.png)
![(2E)-3-[(3-butoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2687464.png)
![[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2687465.png)
![1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2687468.png)
